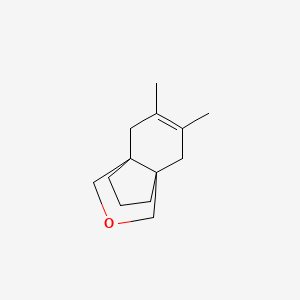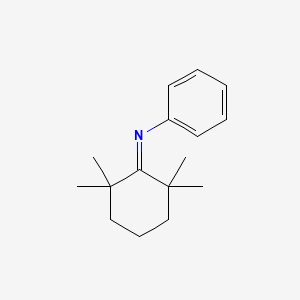
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine is a chemical compound known for its unique structural properties and applications in various fields of science and industry. This compound features a cyclohexane ring with four methyl groups and a phenyl group attached to an imine nitrogen, making it a sterically hindered molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The steric hindrance provided by the tetramethyl groups can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but different functional groups.
2,2,6,6-Tetramethylcyclohexanone: The precursor to the imine compound, with a ketone functional group instead of an imine.
2,2,6,6-Tetramethyl-N-phenylhydrazone: Another derivative with a hydrazone functional group.
Uniqueness
2,2,6,6-Tetramethyl-N-phenylcyclohexan-1-imine stands out due to its unique combination of steric hindrance and electronic properties, making it a valuable compound in various chemical reactions and applications .
Propiedades
Número CAS |
89929-51-1 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-N-phenylcyclohexan-1-imine |
InChI |
InChI=1S/C16H23N/c1-15(2)11-8-12-16(3,4)14(15)17-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
Clave InChI |
OZRSLWLXIUJMPB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1=NC2=CC=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




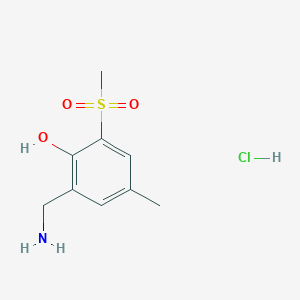
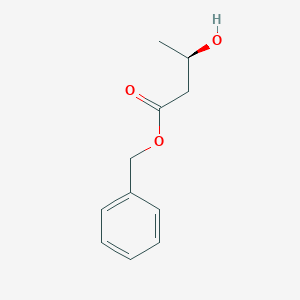
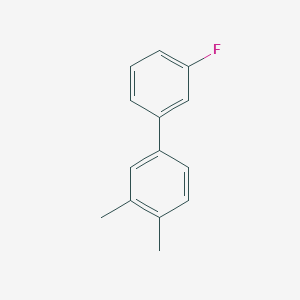
![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)

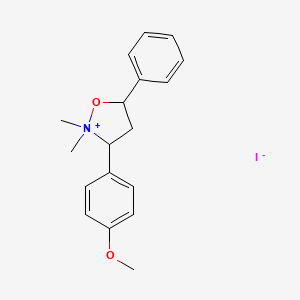
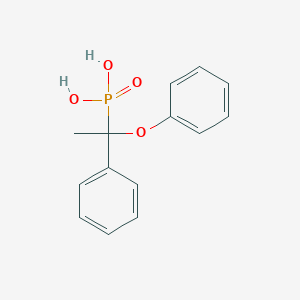

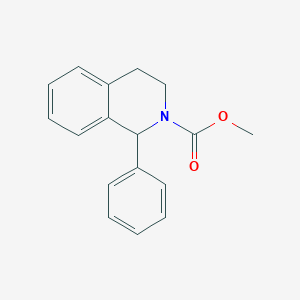
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
